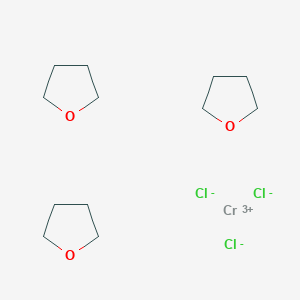
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is a chemical compound that features a pyrazole ring substituted with an amino group and a carboxamide group, along with a hydroxycyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Hydroxycyclohexyl Group Introduction: The hydroxycyclohexyl group can be introduced through a Grignard reaction or other organometallic methods, where a cyclohexanone derivative reacts with an appropriate organometallic reagent.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism of action of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
相似化合物的比较
Similar Compounds
4-amino-N-(4-hydroxycyclohexyl)benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.
4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to benzamide or sulfonamide derivatives. The pyrazole ring can engage in different types of interactions and reactions, making this compound valuable for various applications.
属性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c11-8-5-12-14-9(8)10(16)13-6-1-3-7(15)4-2-6/h5-7,15H,1-4,11H2,(H,12,14)(H,13,16) |
InChI 键 |
KZQVBUUBELQHNE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC(=O)C2=C(C=NN2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8396312.png)



![5-[3-(Hydroxymethyl)oxiran-2-yl]-2-benzofuran-1(3H)-one](/img/structure/B8396328.png)

![2-[2-(3-Bromophenyl)ethynyl]-6-methyl-pyridine](/img/structure/B8396340.png)
![N-[4-Bromo-2-(1H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide](/img/structure/B8396342.png)


